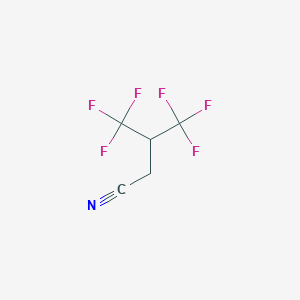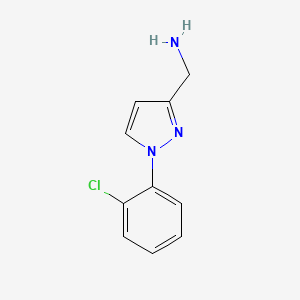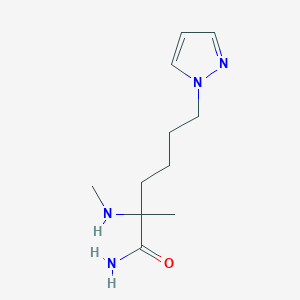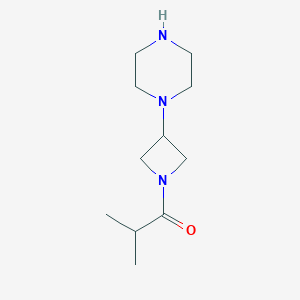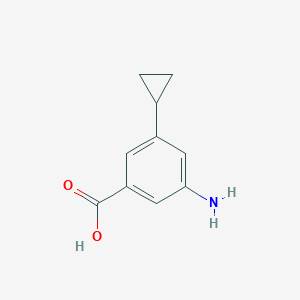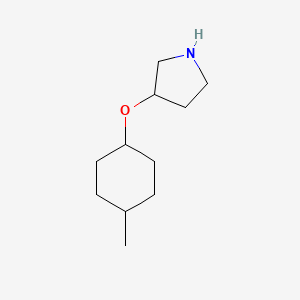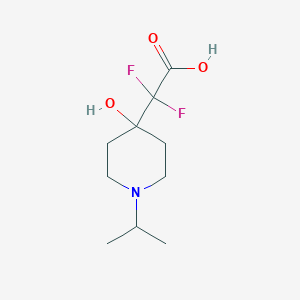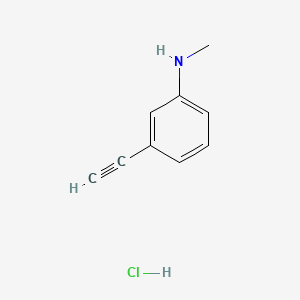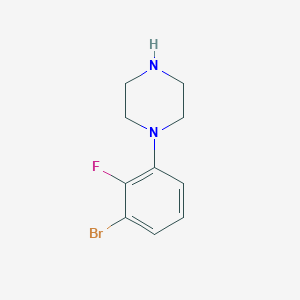![molecular formula C14H15NO B13536896 [3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
[3-(4-Methoxyphenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15NO It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a methanamine group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methanamine Group: The resulting 4’-Methoxy-[1,1’-biphenyl] undergoes a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods
While specific industrial production methods for (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Methoxy-[1,1’-biphenyl]-3-ylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the methanamine group, making it less reactive in certain biological contexts.
4’-Methoxy-[1,1’-biphenyl]-4-ylamine: Similar structure but with the amine group in a different position, leading to different reactivity and interactions.
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group, altering its chemical properties and applications.
Uniqueness
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methanamine group, which allows for distinct interactions and reactivity compared to its analogs. This makes it valuable in the synthesis of specialized compounds and in studying specific biological processes.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10,15H2,1H3 |
InChI Key |
RYIMJAGUGYYPRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


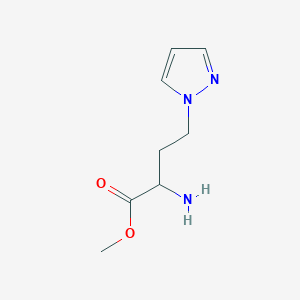
![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)
